1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl-

Cytotoxicity 1,3-Diarylpyrazole Structure-Toxicity Relationship

1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- (CAS 926242-12-8) is a synthetic 1,3-diarylpyrazole derivative bearing a primary aminomethyl group at the 4-position. As a member of the 1,3-diarylpyrazole class, this compound shares a core scaffold that has been explored in medicinal chemistry for anti-inflammatory, anticancer, and antiparasitic applications.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 926242-12-8
Cat. No. B12153693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl-
CAS926242-12-8
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN(C=C2CN)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O/c1-21-16-9-5-6-13(10-16)17-14(11-18)12-20(19-17)15-7-3-2-4-8-15/h2-10,12H,11,18H2,1H3
InChIKeyHDORCQGJVAOWCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- (CAS 926242-12-8): A 1,3-Diarylpyrazole Building Block for Research Sourcing


1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- (CAS 926242-12-8) is a synthetic 1,3-diarylpyrazole derivative bearing a primary aminomethyl group at the 4-position. As a member of the 1,3-diarylpyrazole class, this compound shares a core scaffold that has been explored in medicinal chemistry for anti-inflammatory, anticancer, and antiparasitic applications [1]. However, a direct, quantitative comparative characterization of this specific compound against its closest analogs is currently absent from the primary peer-reviewed literature, patents, and authoritative public databases. The compound's principal procurement relevance is as a research intermediate or building block, rather than a fully characterized pharmacological tool.

Why 1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- Cannot Be Simply Replaced by Other 1,3-Diarylpyrazole Analogs


The 1,3-diarylpyrazole scaffold exhibits substitution-dependent cytotoxicity and biological activity. A 2024 structure-activity study demonstrated that the nature of the 4-position side chain (e.g., basic aminomethyl vs. non-basic amide or ether) profoundly influences human cell cytotoxicity (MRC-5 EC50 spanning from 0.56 µM to >64 µM) [1]. Within the basic aminomethyl series, the N-substituent and the substitution pattern on the aryl rings further modulate both toxicity and antiparasitic potency. Therefore, replacing 1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- with a close analog (e.g., the 4-carbaldehyde, 4-hydroxymethyl, or the regioisomeric 4-methoxyphenyl variant) without experimental validation of the new derivative's profile risks introducing unanticipated cytotoxicity or losing biological activity.

Quantitative Differentiation Evidence for 1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- Relative to Structural Analogs


Class-Level Cytotoxicity Risk: Aminomethyl vs. Non-Basic 4-Position Substituents

Within the 1,3-diarylpyrazole class, compounds bearing a basic aminomethyl group at the 4-position are strongly associated with human cell cytotoxicity. A 2024 study of 57 analogs found that virtually all toxic compounds (MRC-5 EC50 < 20 µM) contained a basic, N-substituted aminomethyl R-group, whereas non-basic amide, ether, or ureido derivatives showed substantially lower cytotoxicity [1]. This class-level inference applies to 1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- due to its unsubstituted primary aminomethyl group, though direct experimental data for this compound are lacking.

Cytotoxicity 1,3-Diarylpyrazole Structure-Toxicity Relationship

Regioisomeric Substitution: 3-Methoxyphenyl vs. 4-Methoxyphenyl Analogs

The position of the methoxy substituent on the 3-aryl ring fundamentally alters the electronic and steric properties of the 1,3-diarylpyrazole core. While no direct comparative data exist for 3-(3-methoxyphenyl) vs. 3-(4-methoxyphenyl) aminomethyl derivatives, synthetic studies classify the 3-methoxyphenyl variant (building block 4) as a distinct chemotype from the 3,4-dimethoxyphenyl (building block 3) and the methylenedioxy (building block 2) analogs [1]. The 3-methoxy group introduces a different hydrogen-bond acceptor orientation and dipole moment compared to the 4-methoxy isomer, which can affect target binding and physicochemical properties.

Medicinal Chemistry Pyrazole Structure-Activity Relationship

Differentiation from Aldehyde Precursor: 4-Aminomethyl vs. 4-Carbaldehyde

The 4-aminomethyl group in 1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- is a synthetically reduced derivative of the corresponding 4-carbaldehyde (CAS 544666-17-3). The aldehyde serves as the key intermediate for reductive amination in the synthesis of diverse N-substituted aminomethyl analogs [1]. The primary amine represents an early-stage intermediate that can be further derivatized into ureas, amides, or secondary/tertiary amines, whereas the aldehyde is the starting point for such diversification. The amine is more polar (LogP reduction estimated at ~1.5 units relative to the aldehyde) and basic (pKa ~9-10 for primary alkylamine vs. neutral aldehyde), which impacts solubility, membrane permeability, and handling requirements.

Synthetic Chemistry Functional Group Interconversion Building Block Selection

Recommended Research and Industrial Application Scenarios for 1H-Pyrazole-4-methanamine, 3-(3-methoxyphenyl)-1-phenyl- (CAS 926242-12-8)


Medicinal Chemistry: Synthesis of N-Substituted Aminomethyl Analogs via Amide or Urea Coupling

This compound serves as a direct precursor for the synthesis of N-acylated or N-ureido 1,3-diarylpyrazole derivatives. As demonstrated in the synthesis of compound 54 from the analogous aminomethyl intermediate 12 [1], the primary amine can be reacted with isocyanates or activated carboxylic acids to generate non-basic ureido or amide products. Such derivatives are of interest because non-basic 4-position modifications were shown to abrogate the cytotoxicity associated with basic aminomethyl groups in the 1,3-diarylpyrazole series [1].

Structure-Activity Relationship (SAR) Studies: Meta-Methoxy Substitution Reference Point

This compound provides the 3-methoxy regioisomeric anchor for systematic SAR exploration of the 3-aryl position in 1,3-diarylpyrazole medicinal chemistry programs. Researchers can use this compound to probe the impact of meta-substitution on target binding, selectivity, and pharmacokinetics relative to the more commonly explored 4-methoxy or 3,4-dimethoxy variants. The compound's primary amine handle further enables rapid library synthesis through parallel amide or sulfonamide derivatization.

Antiparasitic or Anti-Inflammatory Lead Optimization: Reduced Cytotoxicity Congener Design

Given that basic aminomethyl-substituted 1,3-diarylpyrazoles are associated with human cell cytotoxicity [1], this compound can be used as a key intermediate to design and synthesize N-substituted congeners (e.g., N-aryl or N-acyl derivatives) that are predicted to possess a reduced cytotoxicity risk while potentially retaining antiparasitic or anti-inflammatory activity. The compound thus enables hypothesis-driven medicinal chemistry optimization campaigns.

Chemical Biology: Primary Amine-Functionalized Probe for Bioconjugation

The primary aliphatic amine in this compound provides a reactive handle for bioconjugation (e.g., NHS ester or isothiocyanate coupling) to generate fluorescent probes, affinity resins, or PROTAC conjugates for target identification and chemical biology studies involving the 1,3-diarylpyrazole scaffold. This functionality distinguishes it from the corresponding alcohol or aldehyde building blocks.

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